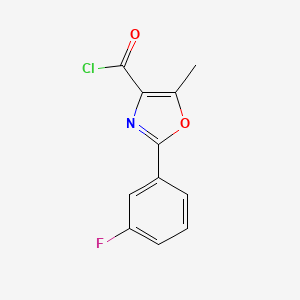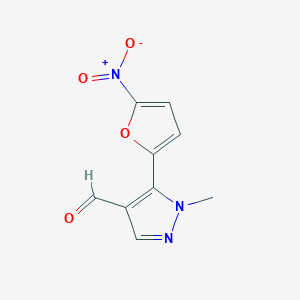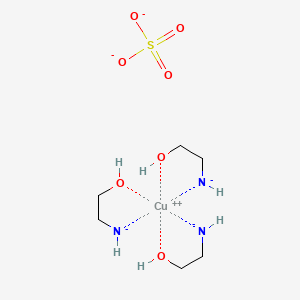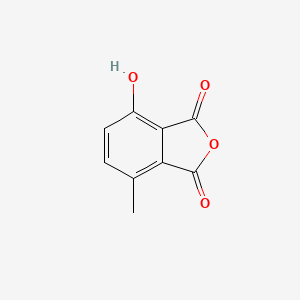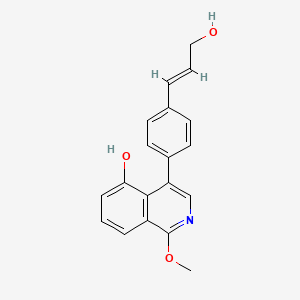
4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol is a complex organic compound that features both phenyl and isoquinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol typically involves multi-step organic reactions. One common approach is the condensation of a suitable isoquinoline derivative with a phenyl compound that contains a hydroxyprop-1-en-1-yl group. The reaction conditions often include the use of catalysts such as palladium or copper complexes, and solvents like dimethylformamide or toluene. The reaction temperature is usually maintained between 70°C to 100°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
化学反应分析
Types of Reactions
4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hydroxyprop-1-en-1-yl group can be reduced to form a saturated alcohol.
Substitution: The methoxy group on the isoquinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-(4-(3-Oxoprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol.
Reduction: Formation of 4-(4-(3-Hydroxypropyl)phenyl)-1-methoxyisoquinolin-5-ol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
科学研究应用
4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate
- 4-(3-Hydroxyprop-1-en-1-yl)phenyl oxidanesulfonic acid
Uniqueness
4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol is unique due to the presence of both phenyl and isoquinoline moieties, which confer distinct chemical and biological properties
属性
分子式 |
C19H17NO3 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC 名称 |
4-[4-[(E)-3-hydroxyprop-1-enyl]phenyl]-1-methoxyisoquinolin-5-ol |
InChI |
InChI=1S/C19H17NO3/c1-23-19-15-5-2-6-17(22)18(15)16(12-20-19)14-9-7-13(8-10-14)4-3-11-21/h2-10,12,21-22H,11H2,1H3/b4-3+ |
InChI 键 |
CJVGVAQUMWPBHM-ONEGZZNKSA-N |
手性 SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)/C=C/CO |
规范 SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)
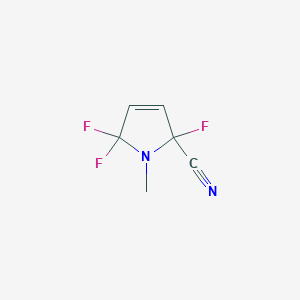
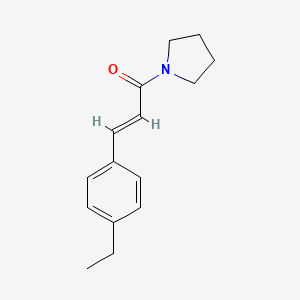
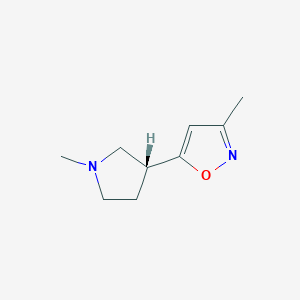
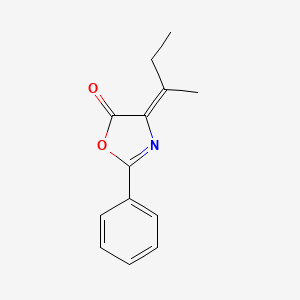

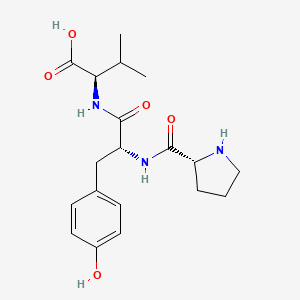
![2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B15209240.png)
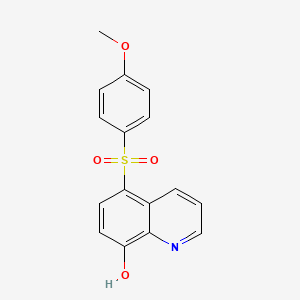
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
